molecular formula C12H12F3N3O2 B1399869 ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1370587-21-5

ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1399869
CAS No.: 1370587-21-5
M. Wt: 287.24 g/mol
InChI Key: DNWQRXKZEHOPSX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H12F3N3O2 and its molecular weight is 287.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

The negative potential region exists in the o1 atom on the carbonyl group , indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site. This suggests that the compound might interact with its targets through nucleophilic attack.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura (sm) coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This suggests that the compound might influence similar biochemical pathways.

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have a broad spectrum of biological effects.

Action Environment

The stability of similar compounds has been influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as kinases and phosphatases can lead to alterations in phosphorylation states of proteins, impacting cellular signaling pathways. Additionally, the compound’s interaction with transport proteins can influence its distribution within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered transcriptional activity of genes involved in cell growth, differentiation, and apoptosis. Furthermore, its impact on cellular metabolism includes changes in the levels of key metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of specific signaling pathways and metabolic processes. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound can affect the levels of metabolites and the activity of key enzymes, leading to changes in metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for certain transporters influence its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes .

Properties

IUPAC Name

ethyl 3-amino-1-methyl-6-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-3-20-11(19)10-8(16)9-7(18(10)2)4-6(5-17-9)12(13,14)15/h4-5H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQRXKZEHOPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117523
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370587-21-5
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 3
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 4
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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